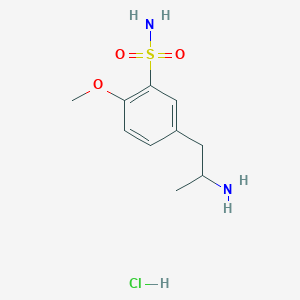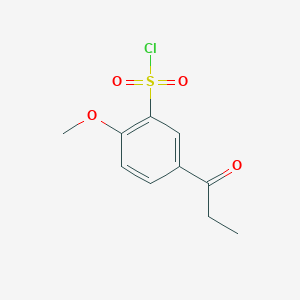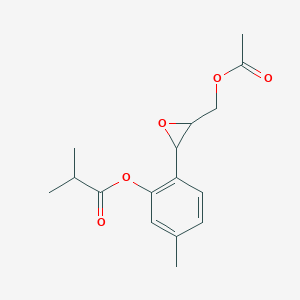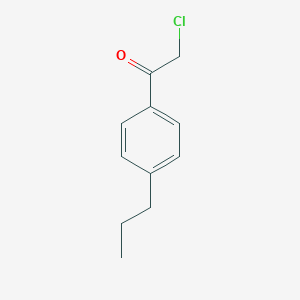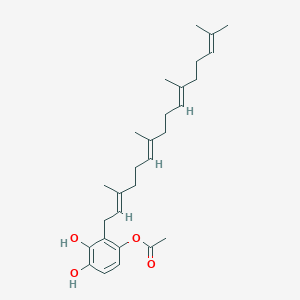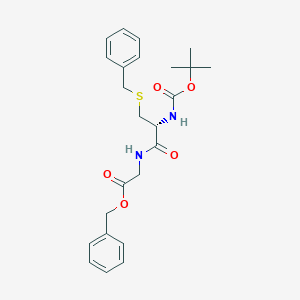
N-Boc-S-Bzl-L-Cys-Gly-OBzl
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of peptides like N-Boc-S-Bzl-L-Cys-Gly-OBzl involves complex organic synthesis techniques. A related study on the synthesis of similar peptides used X-ray crystallography for analysis, indicating the complexity and precision required in synthesizing such compounds (Bosch et al., 1985).
Molecular Structure Analysis
Peptides of this nature often exhibit intricate molecular structures. For example, the study of a similar peptide by Bosch et al. (1985) revealed a right-handed helical conformation with specific hydrogen bonding patterns, which is crucial for understanding the molecular behavior and potential interactions of N-Boc-S-Bzl-L-Cys-Gly-OBzl.
Chemical Reactions and Properties
The chemical properties of peptides like N-Boc-S-Bzl-L-Cys-Gly-OBzl are influenced by their constituent groups. These properties include reactivity under various conditions, interaction with other molecules, and the potential for forming specific structures or complexes. For instance, a study on a related peptide by Jin et al. (2014) demonstrated the potential for intricate bonding arrangements, which could be relevant for N-Boc-S-Bzl-L-Cys-Gly-OBzl.
Physical Properties Analysis
The physical properties of such peptides, including solubility, melting point, and crystalline structure, are essential for their application in research. The crystal structure analysis of similar compounds provides insights into their stability and behavior in different environments (Doi et al., 2006).
Applications De Recherche Scientifique
Peptide Synthesis and Modification
"N-Boc-S-Bzl-L-Cys-Gly-OBzl" plays a significant role in the field of peptide synthesis, where it is used as an intermediate for the production of complex peptides and proteins. This chemical compound, characterized by the protection of amino acids through tert-butyloxycarbonyl (Boc) and benzyl (Bzl) groups, enables the selective modification and deprotection of amino acids in peptide chains. Its application is crucial for synthesizing peptides with specific sequences and structures, which are essential for studying protein functions and interactions in biological systems. For instance, the methodology involving Boc/Bzl chemistry has been extensively applied in synthesizing oligophosphoseryl sequences from bovine caseins, indicating its utility in producing peptides with phosphorylation patterns similar to those found in natural proteins (Paquet & Johns, 2009).
Catalysis and Chemical Transformations
The compound is instrumental in catalytic processes, particularly in catalytic transfer hydrogenation (CTH), which is used in peptide bond formation. Such catalytic methods provide efficient pathways for forming peptide bonds without the need for harsh reagents or conditions, thereby preserving the integrity of sensitive amino acid derivatives during synthesis (Gowda & Abiraj, 2004).
Molecular Imprinting and Sensor Development
Moreover, "N-Boc-S-Bzl-L-Cys-Gly-OBzl" and related compounds find applications in the development of molecularly imprinted polymers (MIPs) and sensors. MIPs are designed to have specific recognition sites for certain molecules, enabling the selective detection and quantification of target compounds in complex matrices. This technology is particularly useful in environmental monitoring, food safety analysis, and the biomedical field for the selective recognition of peptides and proteins (Yoshikawa, Ooi, & Izumi, 2001).
Drug Delivery and Biomaterials
In the realm of drug delivery and biomaterials, the controlled synthesis of peptides using "N-Boc-S-Bzl-L-Cys-Gly-OBzl" facilitates the creation of peptide-based materials with tailored properties. These materials can be engineered to have specific biological activities, biocompatibility, and degradation rates, making them suitable for use in controlled drug release systems, tissue engineering scaffolds, and as components of biomedical devices (Kitagawa, Morita, Umemura, & Kimura, 2002).
Orientations Futures
Propriétés
IUPAC Name |
benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOSAIXJLMRBW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-S-Bzl-L-Cys-Gly-OBzl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







